4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde
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Overview
Description
4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(Cyclopropylmethoxy)-2-hydroxybenzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-2-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)ethylphenol: Another compound with a cyclopropylmethoxy group, but with different functional groups attached to the benzene ring.
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid: A structurally related compound with additional functional groups that may confer different properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-4-10(5-11(9)13)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
InChI Key |
OMPIANBDSDXALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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